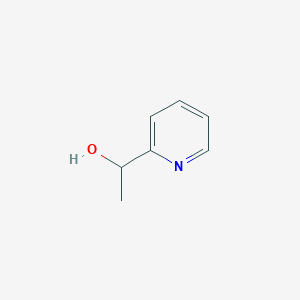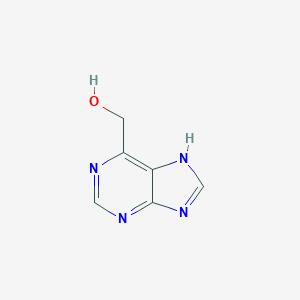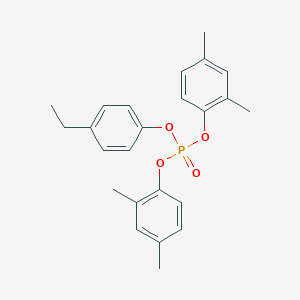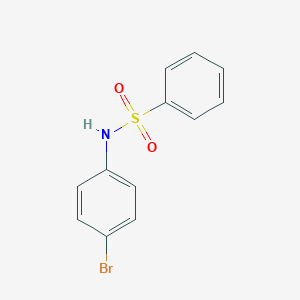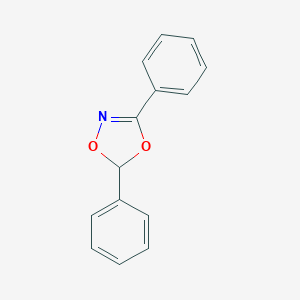
3,5-Diphenyl-1,4,2-dioxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Diphenyl-1,4,2-dioxazole, commonly known as PPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic aromatic organic molecule that consists of two benzene rings and a dioxazole ring.
作用機序
The mechanism of action of PPO is not well understood, but it is believed to involve the formation of an excited state upon absorption of light. This excited state can then undergo energy transfer to other molecules, leading to fluorescence or energy conversion.
生化学的および生理学的効果
PPO has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and non-carcinogenic in animal studies, making it a promising candidate for biological applications.
実験室実験の利点と制限
PPO has several advantages as a fluorescent probe, including its high quantum yield, photostability, and low toxicity. However, it also has limitations, including its relatively low fluorescence lifetime and sensitivity to pH changes.
将来の方向性
There are several future directions for the study of PPO. One potential application is the development of PPO-based sensors for the detection of various analytes, including pH, metal ions, and biomolecules. Another potential application is the use of PPO in organic light-emitting diodes (OLEDs) for display and lighting applications. Further studies are needed to fully understand the mechanism of action of PPO and its potential applications in various fields.
Conclusion:
In conclusion, PPO is a promising compound with potential applications in various fields, including organic electronics, optoelectronics, and photovoltaics. The synthesis method is relatively simple, and the compound has been shown to be non-toxic and non-carcinogenic in animal studies. Future studies are needed to fully understand the mechanism of action of PPO and its potential applications in various fields.
合成法
PPO can be synthesized through a variety of methods, including the reaction of 2-aminophenol with benzaldehyde in the presence of acetic acid and sodium acetate. Another method involves the reaction of benzaldehyde with o-phenylenediamine in the presence of acetic acid and sodium acetate. Both methods yield PPO in high purity and yield.
科学的研究の応用
PPO has been extensively studied for its potential applications in various fields, including organic electronics, optoelectronics, and photovoltaics. PPO has been used as a fluorescent probe in biological imaging due to its high quantum yield and photostability. PPO has also been used as a sensitizer in dye-sensitized solar cells (DSSCs) due to its excellent light-harvesting properties.
特性
CAS番号 |
16192-53-3 |
|---|---|
製品名 |
3,5-Diphenyl-1,4,2-dioxazole |
分子式 |
C14H11NO2 |
分子量 |
225.24 g/mol |
IUPAC名 |
3,5-diphenyl-1,4,2-dioxazole |
InChI |
InChI=1S/C14H11NO2/c1-3-7-11(8-4-1)13-15-17-14(16-13)12-9-5-2-6-10-12/h1-10,14H |
InChIキー |
NSICGLKWGMZESG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2OC(=NO2)C3=CC=CC=C3 |
正規SMILES |
C1=CC=C(C=C1)C2OC(=NO2)C3=CC=CC=C3 |
同義語 |
3,5-Diphenyl-1,4,2-dioxazole |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



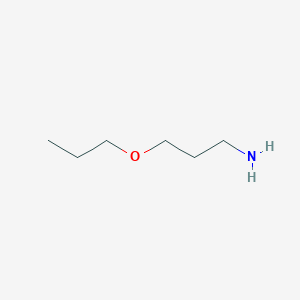
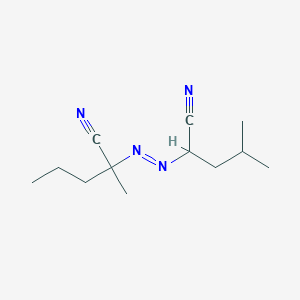
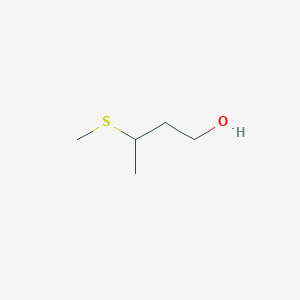
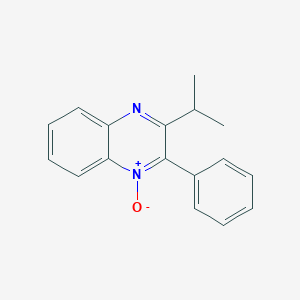
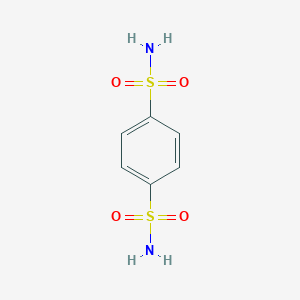
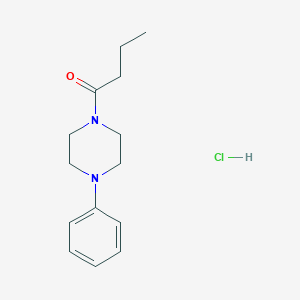
![[(3S,5S,8S,9S,10S,13S,14S)-10,13-Dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-trimethylsilane](/img/structure/B103785.png)
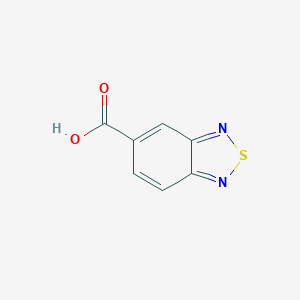
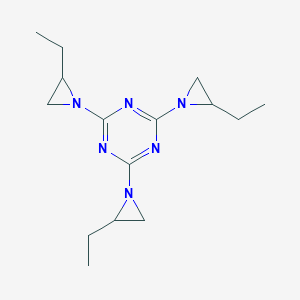
![4-[Chloro(phenyl)acetyl]morpholine](/img/structure/B103788.png)
